

EG01377 Dihydrochloride: A Technical Whitepaper on a Novel Neuropilin-1 Inhibitor

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Compound of Interest

Compound Name: EG01377 dihydrochloride

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Neuropilin-1 (NRP-1) has emerged as a critical multifaceted receptor involved in angiogenesis, neuronal guidance, and immune regulation, making it an attractive target for therapeutic intervention, particularly in oncology. This document provides a comprehensive technical overview of **EG01377 dihydrochloride**, a potent, selective, and bioavailable small-molecule inhibitor of NRP-1. We detail its mechanism of action, summarize its binding affinity and functional potency, outline key experimental protocols for its evaluation, and visualize its impact on cellular signaling pathways.

Introduction to Neuropilin-1 (NRP-1) and EG01377

Neuropilin-1 (NRP-1) is a non-tyrosine kinase transmembrane glycoprotein that functions as a co-receptor for a variety of ligands, including class 3 semaphorins and key isoforms of Vascular Endothelial Growth Factor (VEGF), notably VEGF-A.[1][2] By forming a complex with VEGF Receptor 2 (VEGFR2), NRP-1 significantly enhances VEGF-A-mediated signaling, a cornerstone of physiological and pathological angiogenesis.[3][4] Beyond its role in vascular development, NRP-1 is expressed on immune cells, such as regulatory T-cells (Tregs), where it promotes their function and survival, contributing to an immunosuppressive tumor microenvironment.[5][6][7]

EG01377 is a small-molecule antagonist designed to selectively inhibit the interaction between ligands and NRP-1.[5][8][9] Developed from the earlier compound EG00229, EG01377 demonstrates sub-micromolar potency, favorable pharmacokinetic properties, and a multi-



pronged mechanism of action, combining anti-angiogenic, anti-migratory, anti-tumor, and immunomodulatory effects.[5][8][10] Its ability to block VEGF-A signaling and modulate Treg activity makes it a promising candidate for further preclinical and clinical investigation.[5][7]

Chemical and Physical Properties

EG01377 is an arginine-based compound developed through structure-based drug design.[5] [11]

Property	Value
IUPAC Name	(3-((5-(4-(Aminomethyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)-thiophene-2-carbonyl)-L-arginine
Molecular Formula	C26H30N6O6S2
Molecular Weight	586.68 g/mol [11]
CAS Number	2227996-00-9 (free base)[11][12]
Form	Dihydrochloride salt[13]

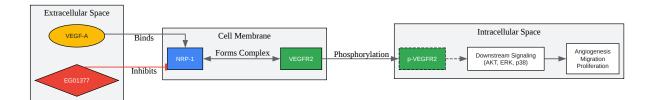
Mechanism of Action

EG01377 exerts its biological effects by directly binding to NRP-1 and competitively inhibiting the binding of its key ligands, most notably VEGF-A. This blockade disrupts downstream signaling cascades critical for tumor progression.

Inhibition of Angiogenic Signaling

By preventing the VEGF-A/NRP-1 interaction, EG01377 attenuates the formation of the NRP-1/VEGFR2 signaling complex.[3] This leads to a reduction in VEGF-A-stimulated tyrosine phosphorylation of VEGFR2, a critical activation step for downstream pathways that promote endothelial cell proliferation, migration, and tube formation.[8][12] Key inhibited pathways include those involving ERK, AKT, SRC, and p38 MAPK.[3][14]





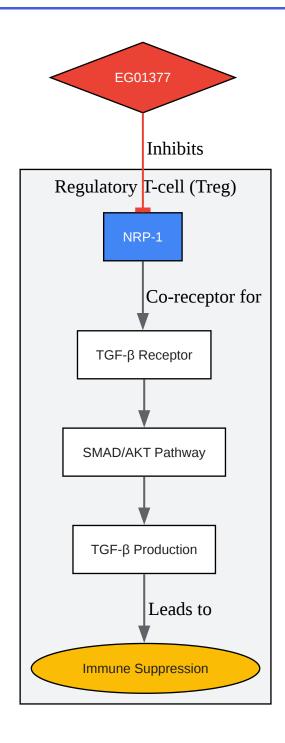
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Caption: EG01377 mechanism in blocking VEGF-A/NRP-1 signaling.

Immunomodulation of Regulatory T-cells (Tregs)

NRP-1 is also a receptor for Transforming Growth Factor Beta (TGF- β), and its expression on Tregs is linked to their stability and immunosuppressive function.[2][5] EG01377 has been shown to block the production of TGF- β by NRP-1-positive Tregs, suggesting a role in reversing immune suppression within the tumor microenvironment.[5][6][12] This action could potentially enhance anti-tumor immune responses, a mechanism synergistic with checkpoint inhibitors.[7][15]





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Caption: EG01377-mediated inhibition of TGF- β production in Tregs.

Quantitative Data Summary

The efficacy and properties of EG01377 have been quantified through various biochemical and cellular assays.



Table 1: Binding Affinity and Potency

Parameter	Target	Value	Assay Method
Kd	NRP1-b1	1.32 μΜ	Isothermal Calorimetry[6][12][13]
IC50	NRP1-a1	609 nM	VEGF-A Binding Assay[6][12][13]
IC50	NRP1-b1	609 nM	VEGF-A Binding Assay[6][12][13]
IC50	p-VEGFR2	~30 μM	Western Blot (HUVECs)[12][13]
Binding Affinity	NRP-2	No detectable binding	-[5][8]

Table 2: In Vitro Functional Assay Data

Assay	Cell Type	Treatment	Result
Tube Formation	HUVEC Co-culture	30 μM EG01377 + VEGF-A	≈41% reduction in branch points≈50% reduction in network area≈40% reduction in network length[5][8]
Cell Migration	HUVECs	30 μM EG01377 + VEGF-A	Significant reduction in migration[8][12]
Wound Closure	HUVECs	30 μM EG01377	Delayed VEGF- induced closure[6][12]
Spheroid Outgrowth	A375P Melanoma	30 μM EG01377 + VEGF-A	Reduced spheroid invasion[8][12]
TGF-β Production	Mouse Tregs	500 nM EG01377	Blocked glioma- conditioned media- induced production[5] [12]



Table 3: In Vivo Pharmacokinetic Parameters

Species	Dose & Route	Half-life (T½)	Key Finding
BALB/c Mice	2 mg/kg (IV)	4.29 hours	Sufficient for once- daily dosing[6][8][12]

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize EG01377.

VEGF-R2/KDR Phosphorylation Assay

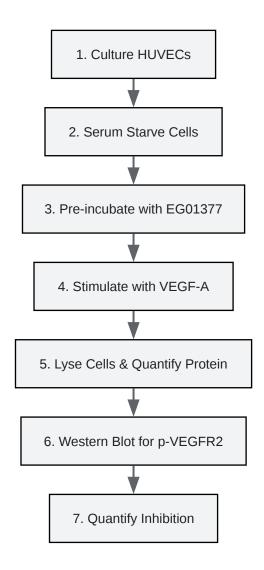
This assay quantifies the inhibitory effect of EG01377 on the initial step of the VEGF signaling cascade.

- Objective: To measure the level of VEGF-A-induced tyrosine phosphorylation of VEGFR2 in the presence of EG01377.
- Methodology:
 - Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to near confluence.
 - Starvation: Cells are serum-starved to reduce basal receptor phosphorylation.
 - Inhibitor Treatment: Cells are pre-incubated with varying concentrations of EG01377 (e.g., 3-30 μM) for 30 minutes.[12][13]
 - Stimulation: Cells are stimulated with VEGF-A (e.g., 1 ng/mL) for a short period (e.g., 10 minutes) to induce VEGFR2 phosphorylation.[8]
 - Lysis & Protein Quantification: Cells are lysed, and total protein concentration is determined.
 - Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated VEGFR2 (p-VEGFR2)



and total VEGFR2.

 Analysis: Band intensities are quantified, and the ratio of p-VEGFR2 to total VEGFR2 is calculated to determine the extent of inhibition.



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Caption: Workflow for the VEGFR2 phosphorylation assay.

HUVEC Transwell Migration Assay

This assay assesses the impact of EG01377 on the chemotactic response of endothelial cells to VEGF-A.[8]

 Objective: To determine if EG01377 can inhibit VEGF-A-induced directional migration of HUVECs.



· Methodology:

- Setup: A transwell insert (e.g., 8 μm pore size) is placed in a well of a culture plate.
- Chemoattractant: The bottom chamber is filled with serum-free media containing VEGF-A (chemoattractant) and/or EG01377.[8]
- Cell Seeding: HUVECs (e.g., 2 x 10⁵ cells) are seeded into the top chamber in serumfree media.[8]
- Incubation: The plate is incubated for several hours to allow cell migration through the porous membrane towards the chemoattractant.
- Cell Removal: Non-migrated cells on the top surface of the membrane are removed with a cotton swab.
- Fixation & Staining: Migrated cells on the bottom surface are fixed and stained (e.g., with Crystal Violet).
- Analysis: The number of migrated cells is counted under a microscope in several fields of view to determine the average migration.

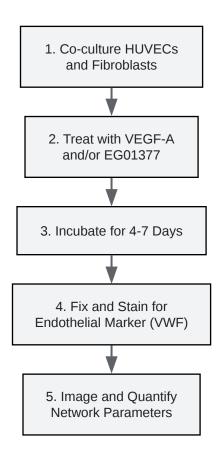
Endothelial Tube Formation (Angiogenesis) Assay

This assay models the formation of capillary-like structures, a key step in angiogenesis.

- Objective: To evaluate the effect of EG01377 on the ability of endothelial cells to form tubular networks.
- Methodology (Organotypic Co-culture Model):[8]
 - Co-culture: HUVECs are cultured with human dermal fibroblasts (HDFs). The fibroblasts secrete an extracellular matrix, creating a 3D environment.[8]
 - Treatment: The co-culture is treated with VEGF-A to stimulate angiogenesis, in the presence or absence of EG01377 (e.g., 30 μM).[5]



- Incubation: The culture is maintained for several days (e.g., 4-7 days) to allow for network formation.[5][12]
- Immunostaining: Cultures are fixed and stained for an endothelial marker, such as Von
 Willebrand Factor (VWF), to visualize the tubular networks.[5][8]
- Analysis: Images are captured and analyzed using software to quantify key angiogenic parameters: total network length, network area, and the number of branch points.[5][12]



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